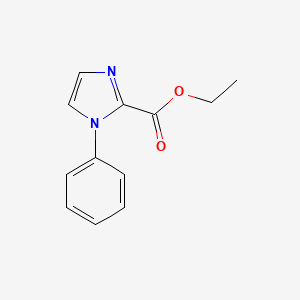

Ethyl 1-phenyl-1h-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-phenylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-9-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWHHFNVCTQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721172 | |

| Record name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104996-63-6 | |

| Record name | Ethyl 1-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

Benzamidine derivatives react with ethyl glyoxalate under basic conditions to yield the target compound. The mechanism proceeds via:

-

Nucleophilic attack by the amidine nitrogen on the carbonyl carbon of ethyl glyoxalate.

-

Tautomerization to form an enol intermediate.

-

Cyclization with elimination of water to generate the imidazole ring.

Optimal conditions involve refluxing in ethanol with potassium carbonate (K₂CO₃) as a base, achieving yields of 70–85%. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are critical for complete conversion.

Substrate Scope and Limitations

-

Amidine substituents : Aryl-substituted amidines (e.g., benzamidine) favor high yields, while alkyl variants suffer from reduced cyclization efficiency.

-

α-Ketoesters : Ethyl glyoxalate is ideal due to its high electrophilicity, though methyl analogs require harsher conditions.

-

By-products : Competing pathways may form quinoxaline derivatives if dicarbonyl intermediates are present, necessitating strict stoichiometric control.

Multi-Component Reactions (MCRs)

MCRs offer a one-pot strategy for constructing this compound, enhancing atom economy and reducing purification steps.

Three-Component Approach

A representative MCR combines aniline , ethyl bromopyruvate , and arylamidines in ethanol under reflux. The process involves:

-

Formation of an arylamidine intermediate via condensation of aniline with a carbonitrile.

-

Nucleophilic addition of the arylamidine to ethyl bromopyruvate.

-

Cyclization with elimination of HBr to yield the imidazole core.

Catalysts : Dual catalysis with disodium phosphate (Na₂HPO₄) and iron(III) chloride (FeCl₃) improves yields to 80–90% by accelerating both imine formation and cyclization.

Substrate Compatibility

-

Aryl amines : Electron-donating groups (e.g., -OCH₃) on aniline enhance reactivity, while electron-withdrawing groups (-NO₂) slow the reaction.

-

Electrophiles : Ethyl bromopyruvate outperforms other α-halo esters due to its balanced reactivity and stability under reflux conditions.

Post-Functionalization of Imidazole Cores

Carboxylation Followed by Esterification

A two-step protocol derived from US Patent 5,117,004 involves:

-

Carboxylation : Treating 1-phenylimidazole with CO₂ under superatmospheric pressure (200°C, 10 hours) in the presence of K₂CO₃ to form 1-phenylimidazole-2-carboxylic acid.

-

Esterification : Reacting the carboxylic acid with ethanol using concentrated H₂SO₄ as a catalyst, achieving 65–75% overall yield.

Limitations : The high-pressure carboxylation step requires specialized equipment, and esterification may lead to side products if residual acid remains.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 70–85 | 12–24 | High regioselectivity | Sensitive to moisture |

| MCRs | 80–90 | 10–12 | One-pot synthesis | Requires dual catalysts |

| Post-functionalization | 65–75 | 24–30 | Scalable carboxylation | High-pressure equipment needed |

| α-Chlorooxaloacetate | 70–80 | 18–22 | Mild conditions, fewer steps | Temperature-sensitive cyclization |

Industrial and Environmental Considerations

-

Solvent selection : Ethanol and water are preferred for greener synthesis, reducing reliance on dichloromethane or DMF.

-

Catalyst recovery : FeCl₃ and Na₂HPO₄ can be partially recycled, lowering costs.

-

Waste management : Carboxylation routes generate inorganic salts (e.g., KCl), requiring neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert it into different substituted imidazoles.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .

Scientific Research Applications

Synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate

The synthesis of this compound typically involves the reaction of ethyl isocyanoacetate with imidoyl chlorides. This method has been reported to yield the desired compound efficiently, demonstrating the compound's accessibility for further research and application development .

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The compound's structure allows it to interact with bacterial enzymes, potentially leading to its use as a therapeutic agent against resistant strains .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies demonstrated that derivatives of imidazole compounds can induce apoptosis in cancer cells more effectively than standard chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX). For example, certain derivatives showed a selective index indicating higher toxicity towards cancer cells compared to normal cells . The mechanism involves the modulation of apoptotic proteins such as Bax and Bcl-2, which are crucial in regulating cell death pathways .

Applications in Material Science

Beyond biological applications, this compound is being explored for its potential in material science. Its unique chemical properties make it suitable for incorporation into polymers and other materials where enhanced thermal stability and mechanical strength are desired. The compound can act as a building block for creating functionalized materials with specific properties tailored for applications in electronics and coatings .

Case Study 1: Antibacterial Activity

A study conducted on various imidazole derivatives revealed that this compound exhibited significant inhibition against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ampicillin) | 8 | High |

Case Study 2: Antitumor Efficacy

In a comparative study of various imidazole derivatives against cancer cell lines (HeLa, A549), this compound demonstrated superior antiproliferative effects compared to traditional chemotherapy drugs.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 3.24 | 23 |

| 5-FU | 74.69 | 4.08 |

| MTX | 42.88 | 3.14 |

Mechanism of Action

The mechanism of action of Ethyl 1-phenyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 1-phenyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

- Ethyl 1H-imidazole-1-carboxylate

- N-Carboethoxyimidazole

- Ethyl imidazolecarbamate

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its phenyl substitution, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its imidazole ring, which is known for conferring various biological activities. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution, which allow for the introduction of functional groups that can enhance its biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness in inhibiting growth. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

2. Anticancer Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. For instance, studies have reported that derivatives of imidazole compounds can significantly inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. Mechanistically, these compounds often activate apoptotic pathways by modulating the expression of key proteins such as Bax and Bcl-2 .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting pathways related to cell growth and apoptosis. For example, it has been noted to inhibit indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy due to its role in immune suppression .

Case Studies

Several studies have explored the biological activity of this compound:

- Antitumor Activity : A study demonstrated that this compound induced significant apoptosis in cancer cell lines by increasing Bax expression while decreasing Bcl-2 levels, leading to enhanced caspase activation .

- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Exhibits both activities effectively |

| Ethyl 1H-imidazole-1-carboxylate | Moderate | Limited | Less potent compared to phenyl-substituted variant |

| N-Carboethoxyimidazole | Limited | Moderate | Different substitution pattern affects activity |

Q & A

Q. What are the most reliable synthetic routes for Ethyl 1-phenyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: A common approach involves multi-step reactions, including imidazole ring formation followed by esterification. For example:

- Step 1: Condensation of phenylglyoxal with ethyl glycinate to form the imidazole core.

- Step 2: Esterification using ethanol under acidic catalysis.

Optimization parameters include temperature control (70–80°C), solvent selection (e.g., DMF for polar intermediates), and catalyst choice (e.g., H₂SO₄ for esterification). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Key Considerations: - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Use anhydrous conditions to prevent hydrolysis of the ester group .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combined spectroscopic and crystallographic techniques are recommended:

- NMR: ¹H NMR (DMSO-d₆) should show peaks for the phenyl group (δ 7.2–7.5 ppm), imidazole protons (δ 7.8–8.1 ppm), and ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂).

- XRD: Single-crystal X-ray diffraction (e.g., using SHELXTL or SHELXL) confirms bond lengths and angles. For example, the C=O bond in the ester group typically measures ~1.21 Å .

- Mass Spectrometry: ESI-MS should display a molecular ion peak at m/z 245.1 (M+H⁺) .

Q. What factors influence the stability of this compound during storage?

Methodological Answer: Stability is affected by:

- Moisture: Hydrolysis of the ester group can occur; store desiccated at −20°C.

- Light: UV exposure may degrade the imidazole ring; use amber vials.

- pH: Avoid strongly acidic/basic conditions to prevent ring-opening reactions.

Validate stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: High-resolution XRD (e.g., using SHELXL) enables precise determination of:

- Torsion angles: Between the phenyl and imidazole rings (typically 10–20°).

- Hydrogen bonding: Analyze intermolecular interactions (e.g., C–H···O bonds) using Mercury software.

- Disorder modeling: Refine split positions for flexible ethyl groups with PART commands in SHELXL .

Validation: Cross-check with CheckCIF to flag outliers (e.g., ADP mismatches) .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme modulation studies?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can elucidate interactions:

- Target Enzymes: CYP450 or kinases (e.g., EGFR) due to the imidazole’s metal-coordinating nitrogen.

- Binding Affinity: The phenyl group may engage in π-π stacking with aromatic residues (e.g., Phe in active sites).

Experimental Validation: - Perform enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., ketoconazole for CYP450) .

Q. How should researchers address contradictions in reported solubility and reactivity data?

Methodological Answer:

- Solubility Discrepancies: Re-measure in standardized buffers (e.g., PBS pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm).

- Reactivity Conflicts: Verify nucleophilic attack sites via DFT calculations (Gaussian 16) to predict electrophilicity of the carbonyl carbon .

Case Study: Conflicting hydrolysis rates may arise from solvent polarity differences (e.g., DMSO vs. water) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment: Introduce substituents (e.g., fluorine) to modulate logP (target 2–3).

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis).

- ADMET Prediction: Use SwissADME or pkCSM to forecast bioavailability and toxicity .

Q. How do structural analogs (e.g., fluorinated derivatives) compare in crystallographic and bioactivity profiles?

Methodological Answer:

- Synthetic Modifications: Replace the phenyl group with 4-fluorophenyl (via Suzuki coupling) .

- Bioactivity Comparison: Test against wild-type and mutant enzymes (e.g., T790M EGFR) to assess selectivity.

- Crystallographic Trends: Fluorine substitution may enhance dipole interactions, altering crystal packing (e.g., P2₁/c vs. P-1 space groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.